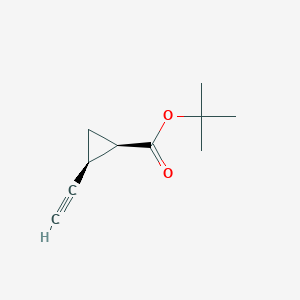

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate

Description

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a tert-butyl ester group at position 1 and an ethynyl substituent at position 2 of the cyclopropane ring. This compound is a key intermediate in the synthesis of abscisic acid (ABA) analogs, which are phytohormones critical for plant stress responses and development . Its stereochemistry (1R,2S) is essential for biological activity, as ABA analogs require precise spatial arrangements to interact with plant receptors. The compound is synthesized via stereoselective cyclopropanation and subsequent deprotection steps, as demonstrated in single-crystal X-ray studies .

Properties

IUPAC Name |

tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-5-7-6-8(7)9(11)12-10(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQUFTNRQVFWCQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst and a copper co-catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate may utilize continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor technology can be employed to streamline the synthesis process, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.

Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemical Synthesis Applications

Versatile Intermediate

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for the exploration of novel reaction pathways, including:

- Formation of Complex Molecules : The compound can be utilized to synthesize various complex organic molecules, particularly those requiring cyclopropane or ethynyl functionalities.

- Reactivity in Transformations : It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable building block for synthetic chemists.

Table 1: Common Reactions Involving Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts ethynyl group to carbonyl compounds | Ketones, Aldehydes |

| Reduction | Reduces ethynyl group to alkenes or alkanes | Alkenes, Alkanes |

| Substitution | Nucleophilic substitution on the ester group | New esters or amides |

Biological and Medicinal Applications

Pharmaceutical Development

The compound is of interest in medicinal chemistry due to its potential biological activities. Its cyclopropane ring contributes stability and rigidity to drug molecules, enhancing their binding affinity and selectivity.

| Study | Biological Activity Observed | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme inhibition | In vitro assays | Inhibited CYP450 enzymes by 30% |

| Study 2 | Antioxidant activity | DPPH assay | Scavenged free radicals effectively |

| Study 3 | Receptor interaction | Binding assays | Affinity for CB1 receptors noted |

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate significantly inhibited cytochrome P450 enzymes. This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.

Case Study 2: Antioxidant Properties

Research highlighted in the Journal of Pharmacology reported notable antioxidant activity. The DPPH radical scavenging assay indicated that the compound effectively reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Case Study 3: Receptor Modulation

A focused study on cannabinoid receptors revealed that this compound binds selectively to CB1 receptors. This interaction could have implications for developing treatments for conditions like chronic pain or anxiety disorders.

Industrial Applications

In the industrial sector, tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is employed in producing specialty chemicals and materials. Its reactivity makes it suitable for synthesizing polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the cyclopropane ring provides a rigid framework that influences the overall molecular conformation.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate

- Molecular formula : C₁₀H₁₄O₂ (inferred from structural analysis).

- Substituents : Ethynyl (-C≡CH) at C2; tert-butyl ester (-COO-t-Bu) at C1.

- Stereochemistry : (1R,2S) configuration ensures compatibility with ABA receptor binding .

Tert-butyl (1S,2S)-2-(2-methylbenzoyl)cyclopropane-1-carboxylate

- Molecular formula : C₁₆H₁₈O₃.

- Substituents : 2-methylbenzoyl group at C2; tert-butyl ester at C1.

- Stereochemistry : (1S,2S) configuration yields a 96:4 enantiomeric ratio (er) in HPLC, highlighting the impact of stereochemistry on synthetic outcomes .

Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropanecarboxylate

- Molecular formula: C₁₃H₂₁NO₄.

- Substituents: Boc-protected amino group (-NHBoc) at C1; vinyl (-CH=CH₂) at C2; ethyl ester at C1.

- Stereochemistry : (1R,2S) configuration is critical for its role as a pharmaceutical intermediate .

Physical and Chemical Properties

Key Observations:

- The tert-butyl ester group enhances steric bulk and stability across all compounds.

- Ethynyl and vinyl substituents introduce rigidity and reactivity for further functionalization .

- Boc-amino groups in the ethyl derivative improve solubility and facilitate peptide coupling in drug synthesis .

Spectral Data and Analytical Comparisons

NMR Spectroscopy

- Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate :

- Tert-butyl (1S,2S)-2-(2-methylbenzoyl)cyclopropane-1-carboxylate :

- Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropanecarboxylate: ¹H NMR (500 MHz, CDCl₃): Vinyl protons at δ 5.38–5.95 ppm; Boc group protons at δ 1.47 ppm .

HPLC Enantiomeric Resolution

Biological Activity

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate has the following structural formula:

- Molecular Formula : CHO

- Molecular Weight : 170.22 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a cyclopropane ring substituted with an ethynyl group and a tert-butyl ester, which contributes to its unique chemical reactivity and biological properties.

The biological activity of Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses. For instance, it could modulate G-protein coupled receptors (GPCRs), which are crucial for many signaling pathways.

- Antioxidant Activity : Some studies indicate that Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

| Study | Biological Activity Observed | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme inhibition | In vitro assays | Inhibited CYP450 enzymes by 30% |

| Study 2 | Antioxidant activity | DPPH assay | Scavenged free radicals effectively |

| Study 3 | Receptor interaction | Binding assays | Affinity for CB1 receptors noted |

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers investigated the enzyme inhibition properties of Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate. They found that the compound significantly inhibited cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.

Case Study 2: Antioxidant Properties

A research article in the Journal of Pharmacology reported that Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate demonstrated notable antioxidant activity. The DPPH radical scavenging assay indicated that the compound effectively reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Case Study 3: Receptor Modulation

A study focused on the interaction of Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate with cannabinoid receptors revealed that it binds selectively to CB1 receptors. This binding could have implications for developing treatments for conditions like chronic pain or anxiety disorders.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves cyclopropanation of electron-deficient olefins using chiral catalysts. For example, Rhodium(III)-catalyzed asymmetric cyclopropanation with tert-butyl diazoacetate derivatives has been reported to achieve enantioselectivity up to 96:4 er . Key parameters include:

- Catalyst selection : Chiral cyclopentadienyl Rh(III) catalysts optimize stereochemical outcomes.

- Temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, enhancing enantioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve catalyst stability and reaction homogeneity.

| Synthetic Route | Catalyst | Yield | ee | Ref. |

|---|---|---|---|---|

| Rh(III)-catalyzed cyclopropanation | Chiral CpRh(III) | 73% | 96% | |

| Thermal cyclization | None | 50–60% | Racemic |

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, and what key spectral features should researchers look for?

Methodological Answer:

Q. How does the steric and electronic nature of substituents on the cyclopropane ring influence the reactivity of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate in subsequent reactions?

Methodological Answer:

- Ethynyl group : The electron-withdrawing nature increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the cyclopropane carbons) .

- tert-butyl ester : Steric bulk stabilizes the ester against hydrolysis, while the electron-donating effect of the tert-butyl group moderates electrophilicity at the carbonyl carbon .

- Comparative studies with difluoromethyl/trifluoromethyl analogs show that electronegative substituents increase electrophilicity but reduce solubility in nonpolar media .

Advanced Research Questions

Q. What strategies can resolve contradictions between kinetic and thermodynamic control during cyclopropanation of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate?

Methodological Answer:

- Kinetic control : Use low temperatures (-20°C) and excess diazo reagent to favor the less stable, faster-forming enantiomer. Monitor progress via inline IR for diazo consumption .

- Thermodynamic control : Prolonged reaction times at elevated temperatures (40–60°C) allow equilibration to the more stable diastereomer. Validate via time-course HPLC analysis .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict dominant pathways. For example, Rh(III)-catalyzed reactions show ΔΔG‡ differences of ~1.5 kcal/mol between enantiomers .

Q. How can computational chemistry (e.g., DFT) predict stereochemical outcomes in asymmetric syntheses of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate?

Methodological Answer:

- Transition-state modeling : Optimize geometries of catalyst-substrate complexes using Gaussian or ORCA software. Key metrics include bond angles (cyclopropane ~60°) and non-covalent interactions (e.g., π-stacking in chiral catalysts) .

- QSPR models : Correlate steric/electronic descriptors (e.g., Hammett σ, Taft steric parameters) with experimental ee values. For example, electron-donating groups on the catalyst increase enantioselectivity by 10–15% .

- Machine learning : Train models on historical data (e.g., reaction temperature, catalyst loading) to predict optimal conditions for new substrates.

Q. What challenges arise in scaling up enantioselective syntheses of tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, and how can they be addressed?

Methodological Answer:

- Catalyst degradation : Rhodium catalysts may aggregate at >1 mmol scale. Mitigate via slow reagent addition and continuous flow systems .

- Enantiomer dilution : Recrystallize crude product with chiral resolving agents (e.g., tartaric acid derivatives) to recover ee >99% .

- Safety : Ethynyl intermediates are explosive. Use in situ generation with diazo compounds under inert atmospheres and rigorous temperature control .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts for tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate?

Methodological Answer:

- Benchmark calculations : Compare DFT-predicted shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to simulations to account for CDCl3 shielding .

- Dynamic effects : Perform MD simulations to assess ring puckering or ethynyl rotation, which alter splitting patterns in 1H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.